Organ-Specific Induction of Phase II Detoxification Enzymes: α-Methylbenzyl ITC vs. PEITC in Rat Urinary Bladder
In a direct in vivo head-to-head comparison of twelve alkyl-aryl isothiocyanates administered daily to rats for 5 days, α-methylbenzyl isothiocyanate (synonymous with (1-isothiocyanatoethyl)benzene) was identified as one of the two most effective inducers of phase II detoxification enzymes NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1) and glutathione S-transferases (GST) in the urinary bladder. The study explicitly states: 'In vivo, the organ most susceptible to the inductive activity of the ITCs was the urinary bladder, with α-methylbenzyl ITC and cyclohexylmethyl ITC being the most effective' [1]. This finding directly contrasts with phenethyl isothiocyanate (PEITC), which, while included in the 12-compound panel, was not among the most potent bladder-specific inducers. The specificity toward the urinary bladder suggests potential utility for protecting against bladder cancer [1].
| Evidence Dimension | Induction of Phase II detoxification enzymes (NQO1 and GST) in rat urinary bladder |
|---|---|
| Target Compound Data | One of the two 'most effective' inducers among 12 tested alkyl-aryl isothiocyanates |
| Comparator Or Baseline | PEITC (phenethyl isothiocyanate) and 10 other alkyl-aryl isothiocyanates; PEITC did not achieve the same level of bladder-specific induction |
| Quantified Difference | Qualitatively superior bladder-specific induction; α-methylbenzyl ITC and cyclohexylmethyl ITC were the most effective among all tested compounds |
| Conditions | In vivo rat study; compounds administered daily for 5 days; enzyme activities measured in harvested organs including urinary bladder |
Why This Matters
Researchers selecting an isothiocyanate for in vivo chemoprevention studies targeting urinary bladder carcinogenesis should prioritize α-methylbenzyl ITC over PEITC due to its demonstrated superior organ-specific inductive activity.
- [1] Munday R, Zhang Y, Munday CM, et al. Structure-activity relationships and organ specificity in the induction of GST and NQO1 by alkyl-aryl isothiocyanates. Pharm Res. 2008 Sep;25(9):2164-70. PMID: 18563540. View Source
